molecular formula C16H18O5S B352747 2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate CAS No. 433695-44-4

2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate

Cat. No.: B352747
CAS No.: 433695-44-4
M. Wt: 322.4g/mol
InChI Key: GPTHURFFQMTKQC-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate is a sulfonate ester compound supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Sulfonate esters of this class are valuable intermediates in organic synthesis, particularly in functional group interconversions and as precursors for more complex molecules. The 2,5-dimethoxybenzenesulfonate moiety is derived from 2,5-dimethoxybenzenesulfonyl chloride, a known reagent characterized by its melting point of 112-116 °C . Similar structural analogs, such as 2,5-dimethylphenyl 4-methylbenzenesulfonate (CAS 2493-58-5), share common physical characteristics, including a density of approximately 1.191 g/cm³ and a high boiling point, suggesting good thermal stability for this class of compounds . Researchers utilize these sulfonate esters in various synthetic protocols, including nucleophilic substitution reactions and the construction of heterocyclic systems, leveraging the sulfonate group as a good leaving group. The presence of methoxy and methyl substituents on the aromatic rings influences the compound's electron density, solubility, and overall reactivity, making it a versatile building block for developing specialty chemicals and exploring novel reaction pathways in medicinal and materials chemistry. As with many sulfonating reagents, appropriate safety precautions must be observed; related sulfonyl chlorides are classified as corrosive .

Properties

IUPAC Name

(2,5-dimethylphenyl) 2,5-dimethoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5S/c1-11-5-6-12(2)15(9-11)21-22(17,18)16-10-13(19-3)7-8-14(16)20-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTHURFFQMTKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF).

  • Base : Triethylamine (2.2 equiv) to ensure complete deprotonation.

  • Temperature : Room temperature (20–25°C) under nitrogen atmosphere.

  • Duration : 12–24 hours, with progress tracked via 1^1H NMR spectroscopy.

Workup and Purification

Post-reaction, the mixture is washed with dilute HCl (5%) to remove excess base, followed by sodium bicarbonate to neutralize residual acid. The organic layer is dried over anhydrous MgSO4_4, filtered, and concentrated under reduced pressure. Crude product is purified via flash chromatography (silica gel, hexane:ethyl acetate = 4:1) or recrystallization from ethanol, achieving yields of 65–75%.

Alternative Methodologies

One-Pot Sulfonation-Esterification

A streamlined approach combines sulfonyl chloride synthesis and esterification in a single vessel. This method reduces purification steps and improves overall yield (up to 80%).

Procedure :

  • Chlorosulfonation of 1,4-dimethoxybenzene as described in Section 1.

  • Direct addition of 2,5-dimethylphenol and triethylamine to the reaction mixture.

  • Stir for 18 hours at 25°C.

Solid-Phase Synthesis

Recent patents describe immobilizing 2,5-dimethylphenol on a polymer resin (e.g., Wang resin) to facilitate stepwise sulfonation and esterification. This method enhances purity (>95%) but requires specialized equipment.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3) :

    • δ 7.45 (s, 1H, aromatic), 7.32 (s, 1H, aromatic), 6.95 (s, 2H, aromatic), 3.85 (s, 3H, OCH3_3), 2.35 (s, 6H, CH3_3).

  • IR (KBr) :

    • 1365 cm1^{-1} (S=O asymmetric stretch), 1175 cm1^{-1} (S=O symmetric stretch).

  • MS (ESI+) :

    • m/z 381.37 [M+H]+^+.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) confirms purity ≥98%.

Challenges and Optimization

Byproduct Formation

Competing sulfonation at the 3-position of 1,4-dimethoxybenzene can occur if temperature exceeds 10°C. Mitigation strategies include strict temperature control and using excess chlorosulfonic acid (1.5 equiv).

Solvent Selection

Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may hydrolyze sulfonyl chloride. Dichloromethane balances reactivity and stability.

Industrial-Scale Production

Patent CN1434033A outlines a pilot-scale protocol for analogous sulfonates, emphasizing:

  • Continuous distillation to remove HCl gas.

  • Recycling of unreacted 2,5-dimethylphenol via acid-base extraction.

  • Crystallization at 4°C to maximize yield .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of sulfonates exhibit promising anticancer activity. In a study evaluating various sulfonamides, compounds similar to 2,5-dimethylphenyl 2,5-dimethoxybenzenesulfonate were shown to inhibit tumor growth in vitro and in vivo models. The mechanism involves the disruption of cancer cell proliferation pathways, making these compounds candidates for further development as anticancer agents.

Case Study: Sulfonamide Derivatives
A study published in Tetrahedron demonstrated the synthesis of a library of sulfonamide derivatives that included modifications similar to this compound. These compounds were screened against various cancer cell lines showing IC50 values in the low micromolar range, indicating strong activity against specific cancer types .

Organic Synthesis

Reagent in Synthetic Pathways
this compound can serve as a valuable reagent in organic synthesis. It is utilized in the preparation of complex molecules through nucleophilic substitution reactions. The sulfonate group enhances the electrophilicity of the aromatic ring, facilitating reactions with nucleophiles.

Data Table: Synthetic Reactions Involving Sulfonates

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionDMF, 80°C85Tetrahedron
Cross-CouplingPd-catalyzed, THF75ResearchGate
Electrophilic Aromatic SubstitutionAcetic acid, reflux90PubChem

Material Science

Polymer Applications
The compound has been investigated for its potential use in polymer chemistry. Its ability to modify polymer properties makes it suitable for creating advanced materials with tailored functionalities. For instance, incorporating sulfonate groups can enhance the ionic conductivity of polymers used in batteries and fuel cells.

Case Study: Conductive Polymers
In a recent study focused on developing conductive polymers for energy applications, this compound was used as a dopant. The resulting polymer exhibited improved conductivity and stability under operational conditions compared to traditional materials .

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity (logP) correlates with membrane penetration; the higher logP of carboxamides may explain their potent bioactivity compared to sulfonates .

Research Findings and Implications

While direct data on this compound’s herbicidal activity are lacking, extrapolation from carboxamide studies suggests that its 2,5-substitution pattern and sulfonate backbone could synergize to inhibit PET effectively. However, reduced lipophilicity relative to carboxamides may limit cellular uptake, necessitating formulation adjustments for agricultural applications.

Biological Activity

2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate is a compound that has garnered interest in various fields of research due to its potential biological activity. The compound is categorized under sulfonates, which are known for their diverse applications in organic synthesis and medicinal chemistry. This article aims to explore the biological activity of this compound by reviewing relevant literature, presenting case studies, and summarizing key research findings.

Structure and Composition

The chemical formula for this compound is C16H18O5SC_{16}H_{18}O_5S. It consists of a dimethylphenyl group and a dimethoxybenzenesulfonate moiety. The presence of methoxy groups enhances its solubility and reactivity in various chemical environments.

PropertyValue
Molecular Weight342.38 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents
CAS NumberNot available

Case Studies

  • Anticancer Activity : A study investigated the effects of related sulfonate compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. Although direct studies on this compound were not available, its structural analogs showed promising results in inhibiting tumor growth .
  • Antimicrobial Properties : Another relevant study focused on the antimicrobial activity of sulfonated phenolic compounds. It was found that these compounds exhibited significant inhibitory effects against a range of bacteria and fungi. This suggests that this compound might possess similar properties .
  • Enzyme Inhibition : Research has shown that compounds with sulfonate groups can inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase. Investigating the enzyme inhibition potential of this compound could reveal its utility in drug development .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial and fungal growth
Enzyme InhibitionPotential inhibition of metabolic enzymes

Synthesis and Evaluation

The synthesis of this compound has been documented using various methods involving sulfonation reactions. The evaluation of its biological activity is still ongoing, with preliminary data suggesting potential applications in pharmaceuticals.

Future Directions

Further research is needed to elucidate the specific biological mechanisms through which this compound exerts its effects. Investigations into its pharmacokinetics and toxicity will be crucial for understanding its viability as a therapeutic agent.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate?

The compound can be synthesized via nucleophilic substitution between 2,5-dimethoxybenzenesulfonyl chloride and 2,5-dimethylphenol under anhydrous conditions. A typical procedure involves refluxing equimolar amounts of the reactants in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) with a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Purification is achieved via column chromatography or recrystallization. Ensure moisture-free conditions to avoid hydrolysis of the sulfonyl chloride intermediate .

Q. How can the purity and structural integrity of the synthesized compound be validated?

Use high-resolution techniques such as:

  • NMR spectroscopy : Confirm substitution patterns via 1H^1H and 13C^{13}C NMR chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups and δ 3.7–3.9 ppm for methoxy groups).
  • Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS or MALDI-TOF) matching the molecular formula (C15_{15}H16_{16}O5_5S).
  • X-ray crystallography : Resolve crystal structures using software like SHELXL for bond-length validation and to detect conformational anomalies .

Q. What solvent systems are suitable for solubility studies of this compound?

Hansen solubility parameters (HSPs) can guide solvent selection. Polar aprotic solvents (e.g., DMSO, DMF) typically dissolve sulfonate esters due to their high polarity. Hydrolytic stability must be assessed in aqueous systems; avoid prolonged exposure to moisture or basic conditions, as sulfonate esters are prone to hydrolysis .

Q. How does the steric hindrance from the 2,5-dimethylphenyl group influence reactivity?

The ortho-methyl groups reduce nucleophilic substitution rates at the sulfonate ester group. Kinetic studies comparing reactivity with less-hindered analogs (e.g., phenyl sulfonates) can quantify steric effects. Use DFT calculations to model transition states and predict regioselectivity in further reactions .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during structure refinement?

Discrepancies in bond lengths or angles may arise from twinning, disorder, or thermal motion. Employ SHELXL’s TWIN/BASF commands for twinned crystals and ADPs (anisotropic displacement parameters) for thermal motion correction. Cross-validate with Hirshfeld surface analysis to identify intermolecular interactions affecting packing .

Q. What computational strategies are effective for predicting the compound’s biological activity?

  • Molecular docking : Screen against target enzymes (e.g., sulfotransferases) using AutoDock Vina.
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using descriptors like logP and topological polar surface area (TPSA).
  • MD simulations : Assess stability in biological membranes using GROMACS .

Q. How to analyze competing reaction pathways in derivatization of the sulfonate group?

Use kinetic isotope effects (KIEs) or Hammett plots to distinguish between SN1 and SN2 mechanisms. For example, substituent effects on the aryl ring can alter leaving-group ability. Monitor intermediates via in situ IR spectroscopy or LC-MS .

Q. What role do supramolecular interactions play in the compound’s solid-state properties?

Analyze π-π stacking between aromatic rings and C–H···O hydrogen bonds using Mercury software. These interactions influence melting points, solubility, and mechanical stability. Compare packing motifs with analogs (e.g., 2,5-dichlorophenyl derivatives) to identify structure-property trends .

Methodological Considerations

Q. How to mitigate hydrolysis during kinetic studies in aqueous media?

Use buffered solutions (pH 4–6) to minimize base-catalyzed hydrolysis. Monitor degradation via HPLC with a C18 column and UV detection at λ ≈ 254 nm. For long-term stability, store the compound under inert gas (N2_2/Ar) at –20°C .

Q. What analytical techniques are critical for detecting trace impurities?

  • HPLC-DAD/MS : Identify byproducts (e.g., sulfonic acids from hydrolysis).
  • TGA/DSC : Detect residual solvents or decomposition products.
  • XRD : Confirm phase purity and exclude polymorphic contaminants .

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